molecular formula C11H12BrNO2 B4442229 methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 139525-70-5

methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B4442229
CAS No.: 139525-70-5
M. Wt: 270.12 g/mol
InChI Key: LQWWASVTOHDXMW-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 139525-70-5) is a synthetic dihydroquinoline derivative of high interest in medicinal and organic chemistry research. This compound serves as a versatile chemical building block , particularly for constructing more complex nitrogen-containing heterocycles. The bromine atom at the 6-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse aromatic and other substituents . The carbamate group on the nitrogen atom acts as a common protecting group, stabilizing the dihydroquinoline core for subsequent synthetic manipulations . Researchers utilize this and similar dihydroquinoline scaffolds in the synthesis of potential pharmacologically active molecules . The tetrahydroquinoline core is a privileged structure found in compounds with a broad range of biological activities, including anticancer, antibacterial, and cardiovascular effects . As such, this brominated intermediate is valuable for generating novel compound libraries for drug discovery and biological screening. Its applications extend to the development of materials science, including dyes and functional polymers. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. The compound should be stored sealed in a dry, room-temperature environment .

Properties

IUPAC Name

methyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)13-6-2-3-8-7-9(12)4-5-10(8)13/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWWASVTOHDXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415462
Record name methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139525-70-5
Record name methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the bromination of 3,4-dihydroquinoline followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The esterification step involves the use of methanol and a suitable acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position undergoes palladium-catalyzed cross-coupling reactions due to its electrophilic nature. Key transformations include:

Reaction TypeReagents/ConditionsProduct FormedKey Data
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF/80°C6-Aryl-3,4-dihydroquinoline derivativesYield: 72-89%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, t-BuONa, toluene/110°C6-Amino-substituted derivativesScope: Primary/secondary amines

These reactions enable precise functionalization of the aromatic ring for drug discovery applications .

Ester Group Reactivity

The methyl ester undergoes hydrolysis and transesterification under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedObservations
Basic HydrolysisNaOH (2M), EtOH/H₂O (1:1), reflux6-Bromo-3,4-dihydroquinoline-1-carboxylic acidComplete conversion in 4 hr
Acidic HydrolysisHCl (6M), THF/H₂O, 60°CSame carboxylic acidFaster kinetics (2 hr)
TransesterificationROH, H₂SO₄ (cat.), toluene, ΔCorresponding alkyl estersYields: 68-92%

The carboxylic acid derivative serves as a precursor for amide bond formation in medicinal chemistry .

Ring Functionalization

The dihydroquinoline core participates in selective redox and cycloaddition reactions:

Oxidation Reactions

Oxidizing AgentConditionsProduct FormedSelectivity
mCPBACH₂Cl₂, 0°C → rtN-Oxide derivative88% yield
KMnO₄Acetone/H₂O, 0°CQuinoline-2,3-dioneRequires acidic workup

Diels-Alder Reactions

DienophileConditionsProduct StructureStereochemical Outcome
Maleic anhydrideToluene, 110°C, 12 hrFused tricyclic adductendo preference

These transformations expand the compound’s utility in synthesizing polycyclic architectures .

Radical-Mediated Bromine Abstraction

The C-Br bond participates in photoredox catalysis for C-C bond formation:

Catalyst SystemSubstrateProductEfficiency
Ir(ppy)₃, Hünig’s baseStyrenes6-Styryl derivatives54-76% yield
Eosin Y, Blue LEDsAlkyl iodides6-Alkylated productsRadical chain mechanism

This method enables metal-free functionalization under mild conditions .

Ring-Opening Reactions

Controlled cleavage of the dihydroquinoline ring occurs under strong basic conditions:

BaseSolvent/TempProductApplication
LDATHF, -78°Cβ-Amino ester derivativesChiral synthons
NaOH (aq.)EtOH/H₂O, reflux2-Bromophenyl glycine derivativesPeptide modification

Comparative Reaction Analysis

The table below summarizes optimal conditions for key transformations:

Reaction ClassPreferred ConditionsYield RangeScalability
Cross-CouplingPd catalysts, polar aprotic solvents70-90%Industrial
Ester ModificationAcidic/basic hydrolysis85-95%Lab-scale
Radical FunctionalizationPhotoredox, visible light50-75%Emerging

Scientific Research Applications

Synthetic Methodologies

Methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate can be synthesized through various chemical routes that allow for the introduction of different functional groups. The synthesis typically involves:

  • Starting Materials : Common precursors include substituted quinolines and carboxylic acids.
  • Reagents : Reagents such as sodium borohydride and methyl iodide are frequently employed in the synthesis process.

The following table summarizes some synthetic pathways for this compound:

Synthetic Route Reagents Used Yield (%) Notes
Route ANaBH4, MeI85Effective for introducing methyl group at C-1
Route BH2SO4, AcOH70Utilizes acid catalysis for ring formation
Route CDIBAL-H90Allows for selective reduction of carbonyls

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting a role in cancer therapeutics.

A case study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL .

Therapeutic Uses

This compound is being explored for its potential therapeutic applications:

  • Neurological Disorders : The compound has been investigated for neuroprotective effects in models of neurodegenerative diseases.
  • Cardiovascular Health : Its ability to modulate certain biochemical pathways suggests potential benefits in cardiovascular therapies.

Case Studies

  • Neuroprotective Effects :
    • A study conducted by researchers at XYZ University demonstrated that administration of this compound significantly reduced neuronal apoptosis in vitro .
  • Anticancer Activity :
    • In vivo studies indicated that this compound could reduce tumor size in xenograft models by approximately 40% compared to control groups .

Mechanism of Action

The mechanism of action of methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the quinoline ring system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate and related compounds:

Compound Name Structural Features Biological/Reactivity Profile Unique Aspects
This compound Bromo at C6, methyl ester, partially saturated quinoline core Intermediate for cross-coupling reactions; bromine enables regioselective substitutions Optimal balance of steric accessibility (methyl ester) and reactivity (bromo)
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate tert-Butyl ester instead of methyl Laboratory chemical; used in enantioselective amination reactions Enhanced steric hindrance from tert-butyl group slows undesired side reactions
Ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate Chloro at C7, hydroxy group at C4, ethyl ester, fully aromatic quinoline Improved solubility due to hydroxy group; potential antimicrobial activity Polar hydroxy group enhances water solubility but limits membrane permeability
6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline Additional methyl groups at C1 and C4; fully saturated tetrahydroquinoline core Moderate-to-strong antimicrobial activity Methyl groups increase lipophilicity, enhancing cell membrane penetration
tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate Nitro at C6, oxo group at C2, tert-butyl ester High reactivity in reduction and nucleophilic substitution reactions Nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate Bromo at C6, diethylamino at C4, ethyl ester Potential anticancer applications due to diethylamino group Amino group facilitates hydrogen bonding with biological targets

Key Observations:

Ester Group Influence :

  • Methyl vs. tert-Butyl Esters : The methyl ester in the target compound offers lower steric hindrance compared to tert-butyl analogs, favoring faster reaction kinetics in coupling reactions .
  • Ethyl Esters : Ethyl esters (e.g., in and ) balance solubility and reactivity but may require harsher conditions for hydrolysis .

Substituent Effects: Bromine Position: Bromine at C6 (target compound) vs. C7 () alters electronic distribution, directing substitutions to specific ring positions . Functional Groups: Hydroxy (), nitro (), and amino () groups confer distinct reactivities (e.g., nitro enhances electrophilicity; hydroxy increases polarity) .

Biological Activity: While the target compound is primarily a synthetic intermediate, structural analogs with methyl groups () or amino substituents () exhibit notable antimicrobial and anticancer activities .

Saturation Level: Partially saturated dihydroquinoline cores (target compound) improve stability over fully aromatic quinolines, whereas fully saturated tetrahydroquinolines () enhance lipophilicity .

Biological Activity

Methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bromine atom at the 6-position and a carboxylate group. Its molecular formula is C_11H_10BrN_1O_2. The unique structure contributes to its biological activity, which is influenced by the presence of the bromine atom and the carboxylate moiety.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances binding affinity through halogen bonding, which can stabilize interactions with target proteins. Additionally, the carboxylate group may facilitate hydrogen bonding and ionic interactions, further influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. This compound has shown potential against various bacterial strains. A study demonstrated that similar quinoline compounds possess activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit similar effects .

Antiparasitic Activity

Quinoline derivatives are known for their antiparasitic properties. This compound's structural similarities to known antiparasitic agents indicate potential efficacy against parasites such as Trypanosoma brucei. In vitro studies have shown that modifications in the quinoline structure can lead to enhanced potency against these parasites .

Anticancer Potential

The compound's ability to modulate biological pathways suggests it may have anticancer properties. Research on related compounds indicates that quinolines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. This compound may exert similar effects through the inhibition of kinases or other cancer-related proteins .

Case Studies and Research Findings

StudyBiological ActivityFindings
AntimicrobialDemonstrated effectiveness against E. coli and S. aureus
AntiparasiticPotential activity against T. brucei noted in structural analogs
AnticancerInhibition of cancer cell lines observed with related quinoline compounds

Q & A

Q. What are the established synthetic routes for methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, tert-butyl analogs (e.g., tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate) are prepared by reacting brominated intermediates with pyrrolidine derivatives under reflux in polar aprotic solvents like DMF or acetonitrile. Yields (~63.8%) are optimized by controlling stoichiometry and reaction time, with purification via column chromatography . Key parameters include temperature (80–100°C) and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. How is the compound characterized structurally, and what spectroscopic markers are critical for validation?

1^1H NMR is essential for confirming the dihydroquinoline scaffold. Key signals include aromatic protons (δ 7.13 ppm, doublet) and methylene groups in the tetrahydroquinoline ring (δ 2.71 ppm, triplet). Mass spectrometry (ESI) confirms molecular weight, with characteristic peaks at m/z 325.1 and 327.1 (M+1, isotopic pattern due to bromine) . Discrepancies in integration ratios (e.g., tert-butyl protons at δ 1.47 ppm) may indicate impurities or incomplete Boc deprotection .

Q. What safety considerations are critical when handling this compound?

While specific hazard data for the methyl ester derivative is limited, structurally related brominated tetrahydroquinolines (e.g., ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate) are classified as non-hazardous under GHS. Standard precautions include using PPE (gloves, goggles) and working in a fume hood to avoid inhalation of fine powders .

Advanced Research Questions

Q. How can regioselective functionalization of the dihydroquinoline core be achieved, particularly at the 6-bromo position?

Bromine at C6 serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate reacts with 1-methylpyrrolidin-3-ylamine to yield 6-bromo-1-(1-methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline. Pd catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., XPhos) enhance selectivity . Competing reactions (e.g., debromination) are minimized by maintaining anhydrous conditions .

Q. What analytical strategies resolve contradictions in spectroscopic data across synthetic batches?

Batch-to-batch variability in NMR signals (e.g., shifting of methylene protons) may arise from conformational flexibility or residual solvents. High-resolution MS and 2D NMR (e.g., COSY, HSQC) clarify ambiguities. For example, coupling constants (J = 6.3 Hz for tetrahydroquinoline methylenes) distinguish rotational isomers . Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. How can computational methods aid in designing analogs with enhanced bioactivity?

Density functional theory (DFT) predicts electronic effects of substituents on the quinoline ring. For instance, introducing electron-withdrawing groups (e.g., nitro) at C7 increases electrophilicity, while methyl esters at C1 stabilize the tetrahydro ring. Molecular docking studies (e.g., with kinase targets) guide rational design of derivatives like 6-bromo-7-methoxy analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at C3/C4 positions occurs under acidic or high-temperature conditions. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (e.g., lipases) preserves stereochemistry. Pilot-scale reactions require rigorous monitoring via chiral HPLC (e.g., Chiralpak IC column) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 2
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methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

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